

Application Notes: Synthesis of Hydrobenzoin via Sodium Borohydride Reduction of Benzil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

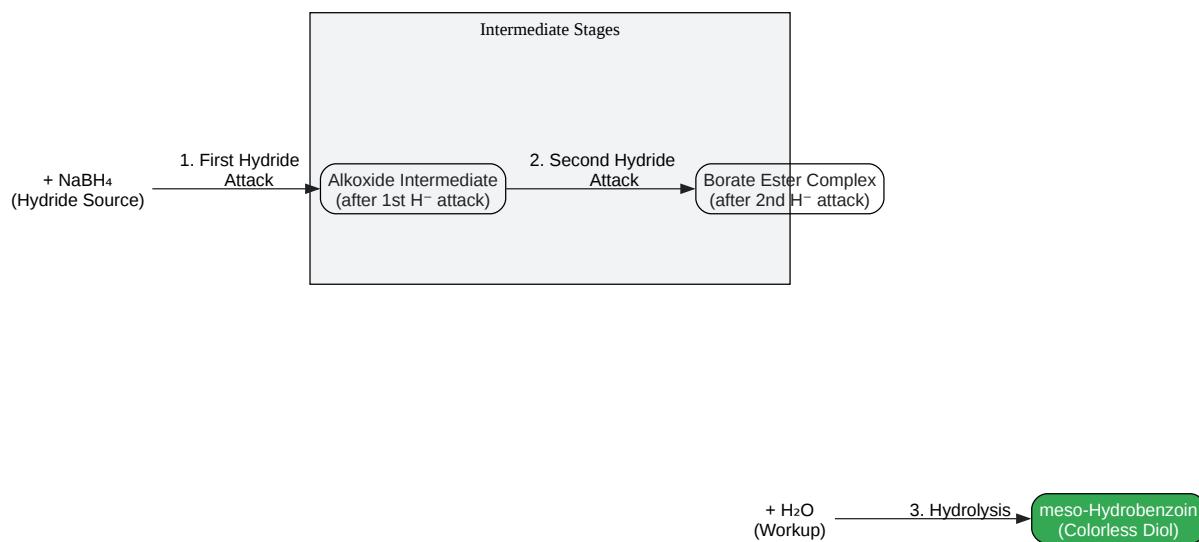
Compound Name: **Hydrobenzoin**

Cat. No.: **B188758**

[Get Quote](#)

Introduction

The reduction of benzil to **hydrobenzoin** is a classic and illustrative example of stereoselective synthesis in organic chemistry. This reaction involves the conversion of a diketone (benzil) to a diol (**hydrobenzoin**) using a mild reducing agent, sodium borohydride (NaBH_4).^[1] Sodium borohydride is highly selective for reducing aldehydes and ketones, making it an ideal reagent for this transformation without affecting other functional groups like esters or carboxylic acids.^{[2][3]}


The reaction is of significant interest to researchers as it creates two new stereocenters. While benzil is an achiral molecule, its reduction can yield three stereoisomers: a meso compound ((1R,2S)-**hydrobenzoin**) and a pair of enantiomers, (1R,2R)- and (1S,2S)-**hydrobenzoin**, which are often present as a racemic mixture.^{[3][4]} The reaction mechanism, particularly the direction of the hydride attack, favors the formation of the meso diastereomer, making the synthesis highly diastereoselective.^[5] Progress of the reaction can be visually monitored by the disappearance of the characteristic yellow color of benzil as it is converted to the colorless diol product.^[2]

Reaction Mechanism

The reduction proceeds via a two-step nucleophilic addition of hydride ions (H^-) from sodium borohydride to the electrophilic carbonyl carbons of benzil.

- First Hydride Attack: A hydride ion from the BH_4^- complex performs a nucleophilic attack on one of the carbonyl carbons of benzil. This breaks the carbon-oxygen π bond, forming a borate ester intermediate.[2]
- Conformational Realignment: After the first reduction, the molecule rotates about the central carbon-carbon single bond to adopt its most sterically favorable conformation. This conformation minimizes the repulsion between the bulky phenyl groups.[5]
- Second Hydride Attack: A second hydride ion attacks the remaining carbonyl group. The stereochemical outcome of this step is directed by the existing stereocenter, leading to the preferential formation of the meso product.[5]
- Hydrolysis: The addition of water or another protic solvent in the workup step hydrolyzes the borate ester, protonating the oxygen atoms to yield the final **hydrobenzoin** diol product.[1]

Benzil
(Yellow Diketone)

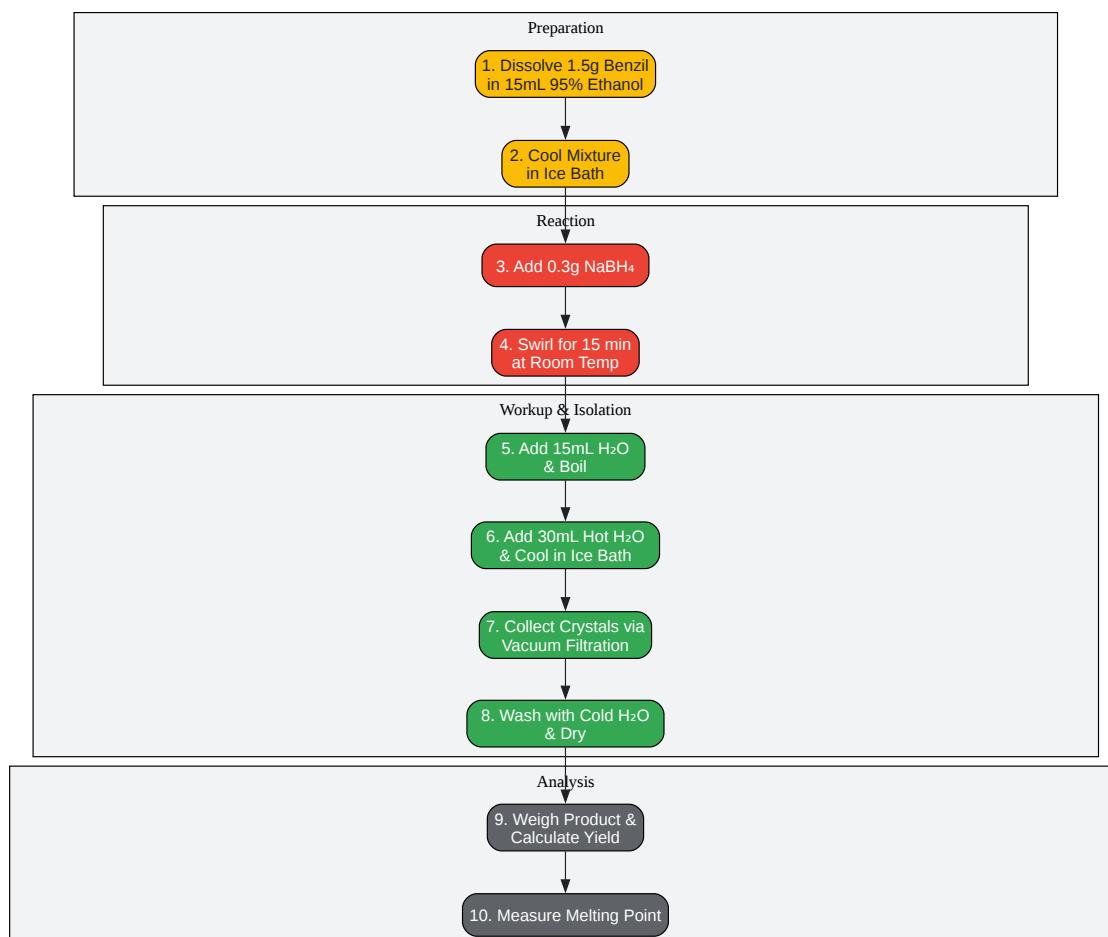
[Click to download full resolution via product page](#)

Caption: The stereoselective reduction mechanism of benzil to meso-**hydrobenzoin**.

Experimental Protocols

This protocol details a standard laboratory procedure for the synthesis of **hydrobenzoin** from benzil.

Materials and Equipment:


- Benzil
- 95% Ethanol
- Sodium borohydride (NaBH_4)
- Deionized water
- 125 mL Erlenmeyer flask
- Hot plate
- Ice bath
- Vacuum filtration apparatus (Büchner funnel, filter flask)
- Filter paper

Procedure:

- Dissolution of Benzil: In a 125 mL Erlenmeyer flask, dissolve 1.5 g of benzil in 15 mL of 95% ethanol.^[1] If necessary, gently warm the mixture on a hot plate to facilitate dissolution, but avoid boiling.^[3]
- Cooling: Cool the flask under running water or in an ice bath until a fine suspension of benzil crystals forms.^[1]
- Reduction Step:

- Caution: Sodium borohydride is flammable, corrosive, and can react with acidic solutions.
[6] Handle with care in a well-ventilated area.
- Weigh 0.3 g of NaBH₄ and add it in one portion to the chilled benzil suspension.[1]
- Gently swirl the flask for 15 minutes.[1][7] During this time, observe any temperature changes and the gradual disappearance of the yellow color, indicating the reduction of the diketone.[3]
- Reaction Quench and Hydrolysis:
 - Carefully add 15 mL of deionized water to the reaction mixture.[1]
 - Heat the mixture to a boil on a hot plate to decompose any remaining NaBH₄ and hydrolyze the intermediate borate ester.[1] If the solution is not clear at this point, perform a hot gravity filtration.[1]
- Crystallization:
 - Add an additional 30 mL of hot deionized water to the clear solution to induce precipitation.
[1]
 - Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 15-20 minutes to complete the crystallization of **hydrobenzoin**.[1][6]
- Product Isolation and Drying:
 - Collect the white crystalline product by vacuum filtration using a Büchner funnel.[1][6]
 - Wash the crystals with two small portions of ice-cold water to remove any soluble impurities.[6]
 - Leave the product on the filter with the vacuum running for at least 15 minutes to air dry.[1]
- Characterization:
 - Weigh the dried product to calculate the percent yield.

- Determine the melting point of the crystals to identify the stereoisomer produced.

[Click to download full resolution via product page](#)

Caption: A step-by-step workflow for the synthesis and isolation of **hydrobenzoin**.

Data Presentation

The identity and purity of the synthesized **hydrobenzoin** can be confirmed by its melting point. The table below lists the physical properties of the reactant and potential products.

Table 1: Physical Properties of Benzil and **Hydrobenzoin** Isomers

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)
Benzil	C ₁₄ H ₁₀ O ₂	210.23	94-95[8]
meso-Hydrobenzoin	C ₁₄ H ₁₄ O ₂	214.26	137-139[8]
(±)-Hydrobenzoin (racemic)	C ₁₄ H ₁₄ O ₂	214.26	122-123[8]
(1R,2R)- or (1S,2S)- Hydrobenzoin	C ₁₄ H ₁₄ O ₂	214.26	148-149[8][9][10]

Table 2: Example Reaction Parameters and Yield

Reactant	Mass (g)	Moles (mmol)	Role
Benzil	0.501	2.38	Limiting Reagent
Sodium Borohydride (NaBH ₄)	0.102	2.69	Reducing Agent (Excess)
Product	Theoretical Yield (g)	Actual Yield (g)	Percent Yield (%)
Hydrobenzoin	0.510	0.366	71.8%

Data derived from a representative experiment.[11] The theoretical yield is calculated based on benzil as the limiting reagent.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 2. scribd.com [scribd.com]
- 3. echemi.com [echemi.com]
- 4. odinity.com [odinity.com]
- 5. m.youtube.com [m.youtube.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. chegg.com [chegg.com]
- 8. brainly.com [brainly.com]
- 9. Solved Pure R,R-hydrobenzoin (side product | Chegg.com [chegg.com]
- 10. brainly.com [brainly.com]
- 11. Solved What is the percent yield of hydrobenzoin given the | Chegg.com [chegg.com]
- 12. brainly.com [brainly.com]
- To cite this document: BenchChem. [Application Notes: Synthesis of Hydrobenzoin via Sodium Borohydride Reduction of Benzil]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188758#synthesis-of-hydrobenzoin-by-reduction-of-benzil-mechanism>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com